molecular formula C14H17ClN6O2 B11261913 N~4~-(4-chlorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(4-chlorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11261913
M. Wt: 336.78 g/mol
InChI Key: HREJXNGDZWTOQD-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a nitro group, a 4-chlorophenyl group, and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common route includes the nitration of a pyrimidine derivative followed by the introduction of the 4-chlorophenyl and 2-methylpropyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl and methylpropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-ethyl-3-(morpholin-4-yl)pyrrolidine-1-carboximidamide
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17ClN6O2

Molecular Weight

336.78 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H17ClN6O2/c1-8(2)7-17-14-19-12(16)11(21(22)23)13(20-14)18-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H4,16,17,18,19,20)

InChI Key

HREJXNGDZWTOQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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